2-((Butylamino)methyl)-4,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Butylamino)methyl)-4,6-dichlorophenol is an organic compound that features a phenol group substituted with butylamino and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Butylamino)methyl)-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Butylamino)methyl)-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-((Butylamino)methyl)-4,6-dichlorophenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Butylamino)methyl)-4,6-dichlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the butylamino group can interact with various receptors or enzymes. The dichloro groups may enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in various chemical syntheses.
2-(Butylamino)cinchomeronic dinitrile: A compound with dual-state emission properties, used in fluorescence studies.
Uniqueness
2-((Butylamino)methyl)-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butylamino and dichloro groups on the phenol ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H15Cl2NO |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-(butylaminomethyl)-4,6-dichlorophenol |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-3-4-14-7-8-5-9(12)6-10(13)11(8)15/h5-6,14-15H,2-4,7H2,1H3 |
InChI Key |
FHKCWLKJJJDRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.